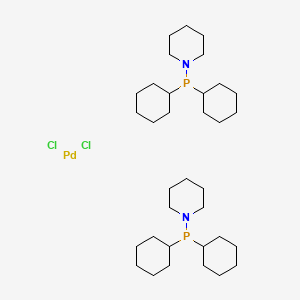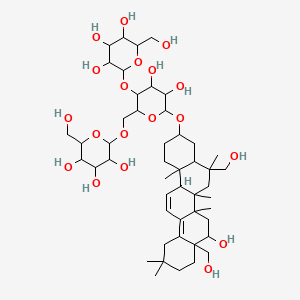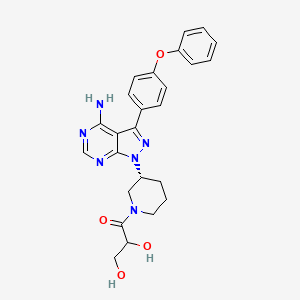
2-(Aminomethyl)quinclidine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)quinclidine Dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It is a derivative of quinuclidine, a bicyclic amine used as a catalyst and chemical intermediate for various preparations .
Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)quinclidine Dihydrochloride consists of a quinuclidine ring with an aminomethyl group attached . The InChI string of the compound isInChI=1S/C8H16N2.2ClH/c9-6-8-5-7-1-3-10(8)4-2-7;;/h7-8H,1-6,9H2;2*1H . Physical And Chemical Properties Analysis
The molecular weight of 2-(Aminomethyl)quinclidine Dihydrochloride is 213.15 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 212.0847040 g/mol , and its monoisotopic mass is also 212.0847040 g/mol . The topological polar surface area is 29.3 Ų .Aplicaciones Científicas De Investigación
Cholinesterase Inhibitor Research
One of the applications of 2-(Aminomethyl)quinclidine Dihydrochloride is in the field of cholinesterase inhibitor research. The quinuclidine core has been identified as a good scaffold for cholinesterase binding, which is significant in the study of drugs acting in the cholinergic system .
Synthesis of Thiourea Derivatives
The compound is also used in the synthesis of thiourea derivatives. These derivatives have various applications, including as intermediates in organic synthesis and potential pharmacological activities .
Tropane Alkaloids Synthesis
The related 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids, has been a focus of research due to its wide array of biological activities. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention, and 2-(Aminomethyl)quinclidine Dihydrochloride may play a role in such syntheses .
Bicyclo- and 1-Azabicyclo Compound Chemistry
Advances in the chemistry of bicyclo- and 1-azabicyclo compounds involve reactions that may utilize 2-(Aminomethyl)quinclidine Dihydrochloride as a reagent or intermediate. These compounds have applications in various chemical syntheses .
Propiedades
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-5-7-1-3-10(8)4-2-7;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEMORLDYUJRPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)quinclidine Dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/no-structure.png)
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)






![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)